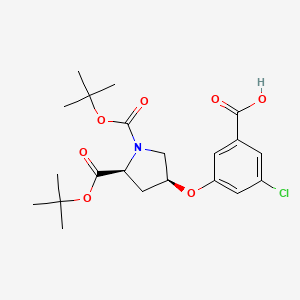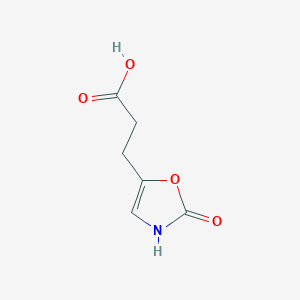
3-(Cyclopropylmethylene)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethylene)pyrrolidine is a nitrogen-containing heterocyclic compound. Pyrrolidine derivatives are known for their significant biological and pharmacological activities. The unique structure of this compound, which includes a cyclopropylmethylene group attached to the pyrrolidine ring, makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethylene)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyleneazetidines with diazo compounds in the presence of a rhodium catalyst can yield 4-methyleneproline derivatives, which can be further modified to obtain this compound .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the catalytic ammoniation of tetrahydrofuran (THF) with ammonia. This process is carried out at high temperatures and pressures using solid acid catalysts . The separation of pyrrolidine from THF can be achieved using nonporous adaptive crystals, which offer high purity and low energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Cyclopropylmethylene)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the cyclopropylmethylene group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethylene)pyrrolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethylene)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a key protein involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,3-diones: These compounds share the pyrrolidine core but differ in their functional groups and biological activities.
Pyrrolizines: Another class of nitrogen-containing heterocycles with similar structural features but distinct pharmacological profiles.
Prolinol: A derivative of pyrrolidine with significant biological activity and different stereochemistry.
Uniqueness: 3-(Cyclopropylmethylene)pyrrolidine stands out due to its cyclopropylmethylene group, which imparts unique chemical and biological properties. This structural feature enhances its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H13N |
|---|---|
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
(3E)-3-(cyclopropylmethylidene)pyrrolidine |
InChI |
InChI=1S/C8H13N/c1-2-7(1)5-8-3-4-9-6-8/h5,7,9H,1-4,6H2/b8-5+ |
InChI-Schlüssel |
NOWQCIAXZKEQQV-VMPITWQZSA-N |
Isomerische SMILES |
C1CC1/C=C/2\CCNC2 |
Kanonische SMILES |
C1CC1C=C2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


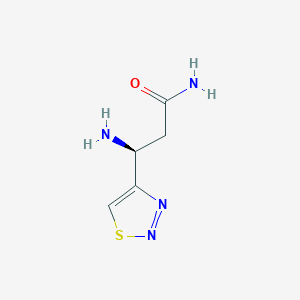
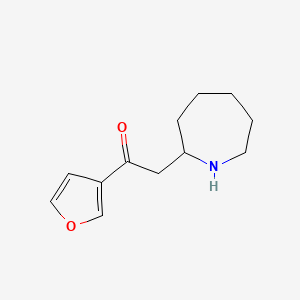
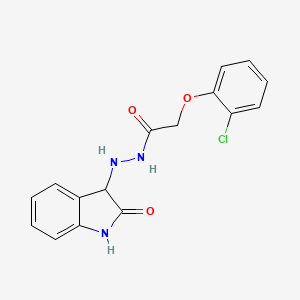

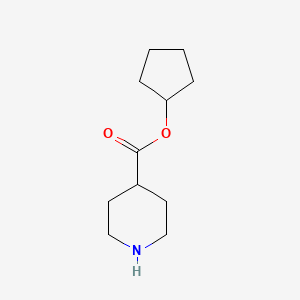

![(R)-6-Chloro-1-(1-(2,4-dichlorophenyl)ethyl)-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13342611.png)

![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1H-pyrazol-5-amine](/img/structure/B13342619.png)
![5-Methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid](/img/structure/B13342621.png)
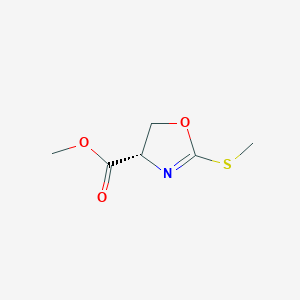
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B13342634.png)
